molecular formula C8H6BrFO2 B2892533 2-Bromo-3-fluoro-6-methoxybenzaldehyde CAS No. 1780200-30-7

2-Bromo-3-fluoro-6-methoxybenzaldehyde

Cat. No.: B2892533
CAS No.: 1780200-30-7
M. Wt: 233.036
InChI Key: JZGANHGCQQLIPV-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-6-methoxybenzaldehyde is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and methoxy groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-6-methoxybenzaldehyde typically involves the bromination and fluorination of 3-methoxybenzaldehyde. The reaction conditions often include the use of bromine and a fluorinating agent under controlled temperatures and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-6-methoxybenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3-fluoro-6-methoxybenzaldehyde is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-6-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine, fluorine, and methoxy groups influences its reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-fluoro-6-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted synthetic applications and research studies .

Properties

IUPAC Name

2-bromo-3-fluoro-6-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(10)8(9)5(7)4-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGANHGCQQLIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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